

Introduction: The Strategic Role of Fluorinated Benzophenones in Modern Synthesis

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Compound of Interest

Compound Name:	2-Fluoro-3-(trifluoromethyl)benzophenone
Cat. No.:	B1302124

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In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern design. The trifluoromethyl ($-CF_3$) group, in particular, is a powerful modulator of a compound's physicochemical properties, capable of enhancing metabolic stability, increasing lipophilicity, and altering electronic characteristics to improve binding affinity with biological targets.[\[1\]](#)[\[2\]](#)

This guide focuses on **2-Fluoro-3-(trifluoromethyl)benzophenone** (CAS No. 207853-70-1), a diaryl ketone that embodies the principles of fluorine-driven design. It combines a trifluoromethyl group with an ortho-fluoro substituent, creating a unique electronic and steric profile. This molecule is not merely an inert structure but a highly versatile chemical intermediate. Understanding its synthesis, characterization, and reactivity is crucial for researchers and drug development professionals seeking to leverage its potential in creating novel pharmaceuticals, agrochemicals, and advanced materials.[\[3\]](#)[\[4\]](#) This document provides a technical overview of its core properties, a robust protocol for its synthesis, and insights into its characterization and application.

Core Physicochemical & Structural Properties

The foundational step in utilizing any chemical building block is a thorough understanding of its intrinsic properties. **2-Fluoro-3-(trifluoromethyl)benzophenone** is a liquid at room temperature, a characteristic that influences its handling and reaction setup.[\[5\]](#) Key quantitative data are summarized below.

Property	Value	Source(s)
CAS Number	207853-70-1	[6] [7]
Molecular Formula	C ₁₄ H ₈ F ₄ O	[5] [8]
Molecular Weight	268.21 g/mol	[5] [7]
Physical State	Liquid	[5]
Appearance	Light yellow liquid	[9]
Density	1.32 g/mL at 25 °C	[6] [10]
Boiling Point	121 °C at 1 mmHg (~1.33 mbar)	[8]
290 °C at 760 mmHg (Atm. Pressure)		[6] [10]
Flash Point	>110 °C (>230 °F)	[5] [8]
Refractive Index (n ²⁰ /D)	1.526	[8] [10]
IUPAC Name	--INVALID-LINK--methanone	[8]
Synonyms	3-Benzoyl-2-fluorobenzotrifluoride	[6]

Synthesis and Purification: A Validated Workflow

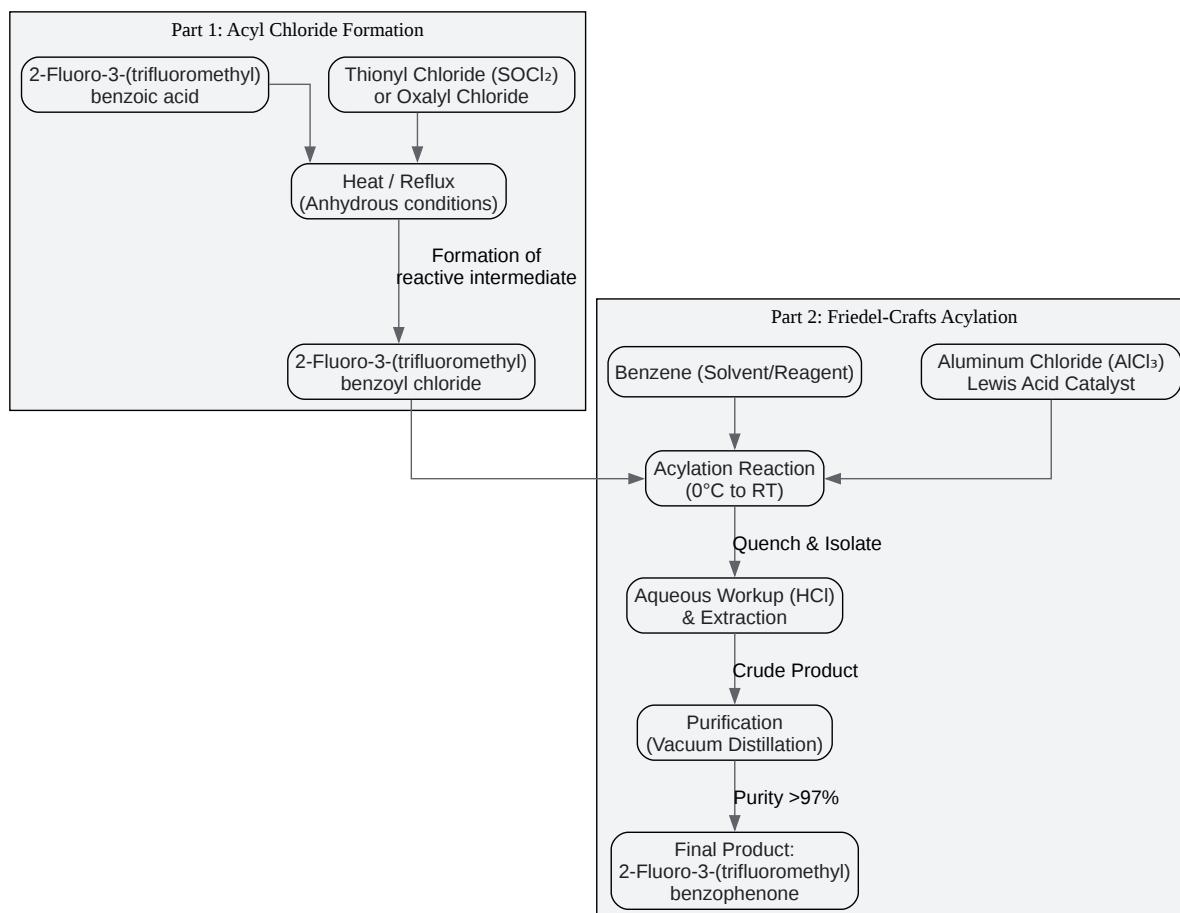
The most logical and widely applicable method for preparing diaryl ketones such as this is the Friedel-Crafts acylation.[\[11\]](#) This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring (benzene) with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

The causality behind this choice is twofold: the high reliability of the reaction and the commercial availability of the necessary precursors. The workflow is designed as a self-validating system, where successful synthesis of the intermediate acyl chloride is the critical control point for the final acylation step.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The synthesis can be logically broken down into two primary stages:

- Preparation of the Acylating Agent: Conversion of 2-Fluoro-3-(trifluoromethyl)benzoic acid to its more reactive acyl chloride derivative.
- Acylation of Benzene: Reaction of the synthesized acyl chloride with benzene to form the target benzophenone.

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Caption: Proposed two-part workflow for the synthesis of **2-Fluoro-3-(trifluoromethyl)benzophenone**.

Detailed Experimental Protocol

PART 1: Synthesis of 2-Fluoro-3-(trifluoromethyl)benzoyl chloride

- System Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a scrubber (containing NaOH solution), add 2-Fluoro-3-(trifluoromethyl)benzoic acid (20.8 g, 0.1 mol).
- Reagent Addition: Under anhydrous conditions, carefully add thionyl chloride (SOCl_2 , 14.3 g, 8.8 mL, 0.12 mol). Add one drop of N,N-dimethylformamide (DMF) as a catalyst.
- Reaction: Gently heat the mixture to reflux (approx. 80 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of HCl and SO_2 gas evolution.
- Isolation: After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The remaining crude liquid, 2-Fluoro-3-(trifluoromethyl)benzoyl chloride, is typically used directly in the next step without further purification.

PART 2: Friedel-Crafts Acylation

- System Preparation: To a 500 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (AlCl_3 , 14.7 g, 0.11 mol) and dry benzene (150 mL). Cool the suspension to 0-5 °C in an ice bath.
- Reagent Addition: Add the crude 2-Fluoro-3-(trifluoromethyl)benzoyl chloride (from Part 1, ~0.1 mol) dropwise to the stirred AlCl_3 /benzene suspension over 30-45 minutes, maintaining the internal temperature below 10 °C.
- Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-4 hours.
- Workup: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice (300 g) and concentrated hydrochloric acid (30 mL).

- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.
- Washing: Wash the combined organic phase sequentially with 2M HCl (50 mL), water (50 mL), saturated NaHCO₃ solution (50 mL), and finally, brine (50 mL).
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
- Purification: Purify the resulting crude oil by vacuum distillation (e.g., at ~121 °C / 1 mmHg) to yield the final product as a light yellow liquid.[8]

Spectroscopic Characterization: An Expert's Guide

While a public repository of the spectra for this specific compound is not readily available, its structure allows for a robust prediction of the key features expected in NMR analysis. This is critical for identity confirmation in a research setting.

¹⁹F NMR Spectroscopy

Given the presence of two distinct fluorine environments, ¹⁹F NMR is the most definitive characterization technique.[12]

- -CF₃ Group: A singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group. Its chemical shift would likely fall in the range of -60 to -65 ppm (relative to CFCl₃), which is characteristic of aromatic -CF₃ groups.[13]
- Aromatic -F: A more complex multiplet is expected for the single fluorine atom attached directly to the aromatic ring. It will exhibit coupling to the adjacent aromatic protons and potentially a smaller, long-range coupling to the -CF₃ group. Its chemical shift would be significantly different from the -CF₃ signal.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show signals corresponding to the eight protons on the two aromatic rings.

- Unsubstituted Phenyl Ring: The five protons of the benzoyl group's phenyl ring will appear as complex multiplets between ~7.4 and 7.8 ppm. The two protons ortho to the carbonyl group will be the most downfield.
- Substituted Phenyl Ring: The three protons on the 2-fluoro-3-(trifluoromethyl)phenyl ring will appear as distinct multiplets, likely between ~7.5 and 7.9 ppm. Their chemical shifts and splitting patterns will be complicated by both H-H and H-F coupling.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be characterized by the influence of fluorine coupling (C-F coupling).[14]

- Carbonyl Carbon: The ketone carbonyl carbon signal is expected around 195 ppm.
- -CF₃ Carbon: The carbon of the trifluoromethyl group will appear as a quartet (due to coupling with the three attached fluorine atoms) at approximately 120-125 ppm, with a large coupling constant (¹JCF > 270 Hz).[13]
- Aromatic Carbons: The 10 remaining aromatic carbons will appear in the 115-140 ppm range. The carbons directly bonded to fluorine atoms (C-F and C-CF₃) will appear as doublets and quartets, respectively, with characteristic coupling constants that are invaluable for definitive signal assignment.

Reactivity, Applications, and Safety

Role in Drug Design and Synthesis

2-Fluoro-3-(trifluoromethyl)benzophenone is a quintessential building block for creating more complex molecular entities. The benzophenone core is a common scaffold in photochemistry and medicinal chemistry, while the specific fluorine substitution pattern offers several advantages:

- Metabolic Blocking: The ortho-fluoro substituent can act as a metabolic shield, preventing enzymatic hydroxylation at that position, thereby increasing the *in vivo* half-life of a drug candidate.

- Enhanced Lipophilicity: The $-CF_3$ group significantly increases the molecule's lipophilicity (LogP), which can improve its ability to cross cellular membranes.[\[1\]](#)
- Modulated Reactivity: The strong electron-withdrawing nature of both the -F and $-CF_3$ groups deactivates the substituted aromatic ring towards further electrophilic substitution but can activate it for nucleophilic aromatic substitution. The ketone functional group itself is a versatile handle for further chemical transformations (e.g., reduction to an alcohol, conversion to an oxime or hydrazone).

This compound is an ideal starting point for synthesizing inhibitors, receptor antagonists, or other biologically active molecules where a fluorinated diaryl methane or related scaffold is desired.

Safety and Handling

As a laboratory chemical, **2-Fluoro-3-(trifluoromethyl)benzophenone** must be handled with appropriate care.

- Hazards: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[\[5\]](#)
- Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing nitrile gloves, safety goggles, and a lab coat.[\[5\]](#)
- Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Fluoro-3-(trifluoromethyl)benzophenone is more than just a chemical with a defined formula and weight. It is a strategic tool for chemists and pharmacologists. Its dual fluorine-containing motifs provide a predictable yet powerful means to influence the properties of larger, more complex molecules. By understanding its synthesis through established methods like Friedel-Crafts acylation and its characteristic spectral signatures, researchers can confidently and effectively integrate this valuable intermediate into their discovery and development workflows, accelerating the path toward novel chemical entities.

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